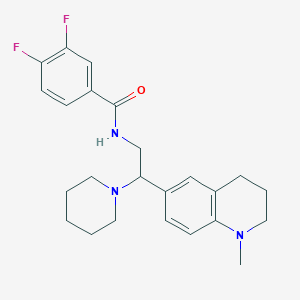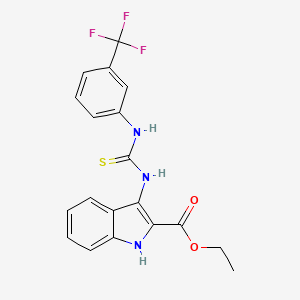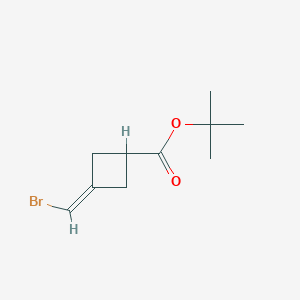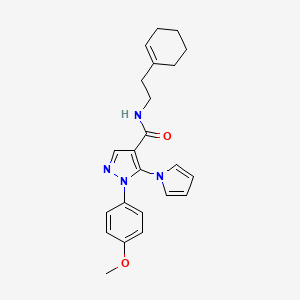![molecular formula C9H17NO2 B2403500 4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol CAS No. 1860790-55-1](/img/structure/B2403500.png)
4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol” is a chemical compound with the CAS Number: 1860790-55-1 . It has a molecular weight of 171.24 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(1-(aminomethyl)cyclopropyl)tetrahydro-2H-pyran-4-ol . The InChI code is 1S/C9H17NO2/c10-7-8(1-2-8)9(11)3-5-12-6-4-9/h11H,1-7,10H2 .Physical And Chemical Properties Analysis
This compound is typically stored at 4 degrees Celsius . It is available in powder form .Wissenschaftliche Forschungsanwendungen
1. Reaction Mechanisms and Intermediate Formation
- Cyclopropene and Epoxy-Alcohols Reactions: Research by Yoshida et al. (1988) explored the reactivity of cyclopropene intermediates, which are structurally related to 4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol. Their work demonstrated the conversion of such intermediates into cyclopentadienols under specific conditions, providing insights into reaction mechanisms and intermediate formation in organic synthesis (Yoshida et al., 1988).
2. Stereoselective Synthesis
- Chiral Cyclopropanes as Histamine Analogues: Kazuta et al. (2002) discussed the use of chiral cyclopropanes, closely related to the chemical , for creating conformationally restricted analogues of histamine. This emphasizes the importance of cyclopropyl groups in medicinal chemistry and stereoselective synthesis (Kazuta et al., 2002).
3. Synthesis of Bioactive Compounds
- Aminophosphonic Acids Synthesis: Groth et al. (1993) highlighted the synthesis of aminocyclopropylphosphonic acids, noting their biological significance due to the unique properties of the cyclopropyl group. This underscores the role of cyclopropyl-containing compounds like this compound in the synthesis of bioactive molecules (Groth et al., 1993).
4. Conformational Studies in Chemistry
- Structural Studies of Cyclopropyl Compounds: Abele et al. (1999) conducted structural studies on β-oligopeptides containing cyclopropane, providing insights into the conformational aspects of such molecules. This is relevant for understanding the structural and conformational properties of this compound (Abele et al., 1999).
5. Organic Synthesis and Functionalization
- Cyclopropyl Carbinols in Synthesis: Bennett et al. (1973) examined the use of spiro cyclopropyl carbinols in organic synthesis, which is relevant for understanding the synthesis and functionalization of compounds like this compound (Bennett et al., 1973).
6. Medicinal Chemistry Applications
- Anticonvulsant Enaminones: Kubicki et al. (2000) discussed the crystal structures of anticonvulsant enaminones, demonstrating the importance of cyclopropyl groups in medicinal chemistry. This research can provide insights into the potential medicinal applications of this compound (Kubicki et al., 2000).
Safety and Hazards
The compound is labeled with the GHS pictograms GHS05 and GHS07 . The signal word for this compound is "Danger" . The hazard statements include H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
4-[1-(aminomethyl)cyclopropyl]oxan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-7-8(1-2-8)9(11)3-5-12-6-4-9/h11H,1-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZLZZSCXVDYSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2(CCOCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2403417.png)
![4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2403419.png)


![5-Methyl-4-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2403422.png)
![(2R)-3-[(2,6-dichlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2403424.png)



![N-(4-chlorophenyl)-N'-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)urea](/img/structure/B2403428.png)


![6-ethyl-N-[3-(3-methylpiperidin-1-yl)propyl]-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxamide](/img/structure/B2403436.png)
